molecular formula C19H15ClN2O3S B2452371 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421524-50-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2452371
CAS RN: 1421524-50-6
M. Wt: 386.85
InChI Key: BEZXHDSXTNHQON-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety and a thiazole moiety, both of which are common structures in medicinal chemistry . The benzo[d][1,3]dioxole moiety is a type of aromatic ether that is often found in bioactive compounds . The thiazole moiety is a heterocyclic compound containing both sulfur and nitrogen in the ring, which is also frequently found in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The aromatic protons in the benzo[d][1,3]dioxole and phenyl groups would exhibit distinct signals in the NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. For instance, the benzo[d][1,3]dioxole moiety could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been synthesized and evaluated for its biological applications, particularly in the context of antimicrobial activity. Some of the derivatives of this compound showed moderate to good antimicrobial activity, indicating its potential use in developing new antibacterial agents (Babu et al., 2016).

Molecular Structure and Analysis

  • The molecular structure and characteristics of similar compounds have been extensively studied. For example, a study on a novel pyrazole derivative with a similar structure revealed important insights into its molecular geometry, electrostatic potential, and non-linear optical properties, which could be relevant for the compound (Kumara et al., 2018).

Anticancer Evaluation

  • Derivatives of similar compounds have been designed and evaluated for anticancer activity, indicating the potential of such compounds in cancer research and treatment. Some derivatives have shown promising results in inhibiting cancer cell growth (Ravinaik et al., 2021).

Antibacterial Agents

  • Novel analogs related to the compound have been designed, synthesized, and evaluated for antibacterial activity. These studies suggest the potential application of such compounds in developing new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-11-17(26-19(22-11)13-4-2-3-5-14(13)20)9-21-18(23)12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZXHDSXTNHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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